4-Chloro-5-methoxy-2-methyl-quinoline basic properties
4-Chloro-5-methoxy-2-methyl-quinoline basic properties
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Chloro-5-methoxy-2-methylquinoline
Executive Summary
In modern medicinal chemistry, the quinoline nucleus represents a privileged scaffold, heavily utilized in the development of antimalarials, kinase inhibitors, and antimicrobial agents. 4-Chloro-5-methoxy-2-methylquinoline (CAS: 59611-54-0) is a highly specialized building block that offers precise regiocontrol for late-stage functionalization[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind its reactivity, specifically focusing on how the unique substitution pattern—particularly the peri-interaction between the C4 and C5 positions—dictates its behavior in synthetic workflows.
Physicochemical Properties & Structural Dynamics
Understanding the baseline properties of 4-Chloro-5-methoxy-2-methylquinoline is critical for predicting its solubility, stability, and reactivity in complex synthetic environments.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Chloro-5-methoxy-2-methylquinoline |
| CAS Registry Number | 59611-54-0 |
| Molecular Formula | C11H10ClNO |
| Molecular Weight | 207.66 g/mol |
| SMILES String | COc1cccc2c1c(Cl)cc(n2)C |
| Appearance | White to off-white solid |
| Primary Reaction Vector | C4 (Nucleophilic Aromatic Substitution) |
Structural Analysis
The molecule's reactivity is governed by three distinct structural domains:
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The C4-Chloro Group (The Electrophilic Hub): The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The heterocyclic nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack[2].
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The C5-Methoxy Group (The Modulator): The methoxy group is electron-donating via resonance, which slightly deactivates the ring. More importantly, its spatial proximity to the C4 position creates a significant peri-steric interaction. This steric shielding restricts the Bürgi-Dunitz trajectory of incoming bulky nucleophiles, requiring elevated thermal energy to drive substitutions[3].
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The C2-Methyl Group (The Latent Nucleophile): The methyl protons at the 2-position are weakly acidic due to the electron-withdrawing effect of the adjacent imine nitrogen. Under strongly basic conditions, this site can be deprotonated to form an enamine-like intermediate, allowing for Knoevenagel-type condensations.
Caption: Reactivity map of 4-Chloro-5-methoxy-2-methylquinoline highlighting primary reaction vectors.
Chemical Reactivity & Mechanistic Causality
The defining characteristic of 4-Chloro-5-methoxy-2-methylquinoline is its performance in SNAr reactions. When synthesizing 4-aminoquinolines (a common pharmacophore), the reaction proceeds via an addition-elimination mechanism.
The Causality of Reaction Conditions: Because the C5-methoxy group projects into the spatial hemisphere of the C4-carbon, it creates a steric bottleneck. Standard SNAr conditions (e.g., room temperature amine coupling) often fail or stall at low conversions. To overcome the activation energy barrier imposed by this peri-interaction, reactions must be driven by either:
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High Thermal Energy: Heating the reaction to 120–140 °C in polar aprotic solvents (like DMF or DMSO)[2].
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Acid Catalysis: Using a catalytic amount of HCl to protonate the quinoline nitrogen. This increases the electrophilicity of the C4 carbon, lowering the LUMO energy and compensating for the steric hindrance caused by the methoxy group.
Experimental Workflows & Methodologies
The synthesis of 4-Chloro-5-methoxy-2-methylquinoline from basic starting materials relies on a robust, two-step sequence: the Conrad-Limpach cyclization followed by deoxychlorination.
Caption: Two-step synthesis workflow via Conrad-Limpach cyclization and subsequent chlorination.
Protocol 1: Conrad-Limpach Synthesis of the Quinolin-4-ol Precursor
The Conrad-Limpach reaction is the standard method for constructing the 4-hydroxyquinoline core[4].
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Step 1 (Condensation): Combine equimolar amounts of 3-methoxyaniline and ethyl acetoacetate in a flask with a catalytic amount of glacial acetic acid. Heat to 110 °C equipped with a Dean-Stark trap to remove the water byproduct. The removal of water drives the equilibrium toward the Schiff base (enamine) intermediate.
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Step 2 (Thermal Cyclization): Dissolve the crude enamine in a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether). Dropwise, add this solution to a separate flask of the same solvent pre-heated to 250 °C.
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Causality & Validation: The extreme temperature is strictly necessary to provide the activation energy for the electrocyclic ring closure[4]. The reaction is self-validating: as the cyclization occurs, the highly polar 5-methoxy-2-methylquinolin-4-ol product becomes insoluble in the non-polar solvent and precipitates out as a solid upon cooling.
Protocol 2: Deoxychlorination to 4-Chloro-5-methoxy-2-methylquinoline
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Step 1 (Activation): Suspend the 5-methoxy-2-methylquinolin-4-ol in neat Phosphorus Oxychloride (POCl3) (approx. 3-5 equivalents). POCl3 acts as both the solvent and the electrophilic activating agent.
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Step 2 (Substitution): Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. The quinolone tautomer attacks the phosphorus, forming a phosphorodichloridate leaving group. Chloride ions generated in situ then displace this group via an addition-elimination mechanism.
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Causality & Validation: This protocol is visually self-validating. The starting quinolin-4-ol is insoluble in POCl3. As the reaction proceeds, the formation of the chloroquinoline product results in a completely homogeneous, dark solution. Complete dissolution indicates the endpoint of the reaction. Quench carefully over crushed ice to hydrolyze excess POCl3, followed by neutralization with aqueous ammonia to precipitate the target compound.
Applications in Drug Development
In pharmaceutical research, 4-Chloro-5-methoxy-2-methylquinoline serves as an advanced intermediate. By subjecting this compound to SNAr with various primary and secondary amines, researchers generate libraries of 4-aminoquinolines[2]. The presence of the 5-methoxy group is often strategically utilized in kinase inhibitor design; the oxygen atom can act as a hydrogen bond acceptor with the kinase "hinge" region, while its steric bulk forces the resulting 4-amino substituent into a specific bioactive conformation, thereby increasing target selectivity.
References
- Appchem. "4-CHLORO-5-METHOXY-2-METHYL-QUINOLINE | 59611-54-0 | C11H10ClNO." Appchem Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDghgsE-Fi2L6j4g-g4Bu8fpEQtxAsGkQYf9HQ4e7f1FdgVMSfZH6cme6T8DawMCEzTtU-d3uak82VOis0BHpF6BUjltR3k2wG6WFQbb92Nv3RvnRmDZQApcB-FQO7adGsaYOlo6H-sX3WWkglEQf2lKE1zUgJgR0ICHQ7P-6nup6wCjOxq8GmwJkpoOdjvLeoDwYkreEEl05v14RhrtnEEATjEV0Y3IOi2znk4s2Lqqg3nvlhHg3gKmTQ3IjEJvi0FKfGsZcnrX_ieaLrMyw=]
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- Antinarelli et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." PMC / National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB-PZeEWwFBu2iFp3WBOfYXxgw82zvVQVSg4_P6rFFuwMVRACuUlttTvmY09AFNP8EEetDBIrMBhX5h7yI44WNnRNPesKZv5LoDZ552Tsuv7m_WNbk0ALM9WE6717IFqpk6UBZmOhWizXzNY8M]
- Australian Journal of Chemistry. "13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants." ConnectSci. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmqkRGtYPlAW9DeNRoNtknPFmbGU_qmwZy8BxenIDH0_1FgNNbbeuVwxN3f0YB5qB3WP5o-8uqqbeCQc1ssV78DdYZAYybY-fUTseD4m2xaNRYtgOOkZS8q6ObmblrIP5Km4SNRyfGjyIt7VhRiSJdPzhg9F621VA=]
